N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a pyridazine ring, a benzodioxine moiety, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyridazine derivative, which is then reacted with an appropriate benzodioxine derivative under controlled conditions. The sulfonamide group is introduced in the final step through a sulfonation reaction. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings, such as pyridazinone derivatives, which also exhibit a wide range of biological activities.
Benzodioxine Derivatives: Compounds containing the benzodioxine moiety, known for their potential therapeutic effects.
Sulfonamide Derivatives: Compounds with sulfonamide groups, widely used in medicinal chemistry for their antibacterial properties.
Uniqueness
Its multifunctional nature allows it to interact with various molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C20H19N3O5S |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C20H19N3O5S/c24-29(25,16-6-8-18-19(14-16)27-13-12-26-18)21-10-11-28-20-9-7-17(22-23-20)15-4-2-1-3-5-15/h1-9,14,21H,10-13H2 |
InChI Key |
XYVQPSOOWXXTCO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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